REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][c:7]([NH2:9])[s:8]2)[c:10]([O:12][C:13]([F:14])([F:15])[F:16])[cH:11]1.[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:24][CH2:25][OH:26]>>[cH:2]1[cH:3][c:4]2[c:5]([n:6][c:7]([NH2:9])[s:8]2)[c:10]([O:12][C:13]([F:14])([F:15])[F:16])[cH:11]1
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Name
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Type
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product
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Smiles
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Nc1nc2c(OC(F)(F)F)cccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |